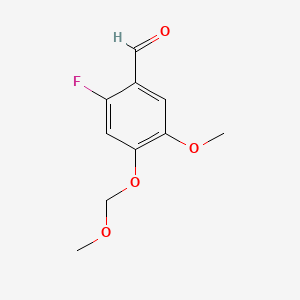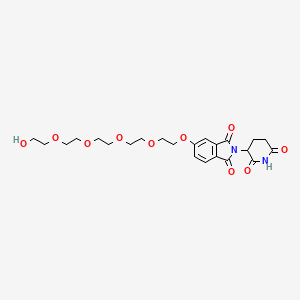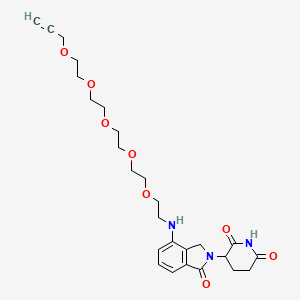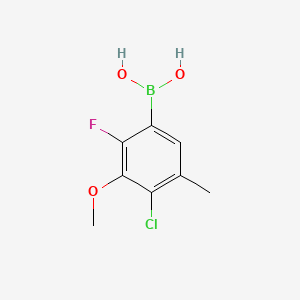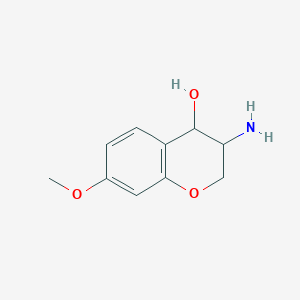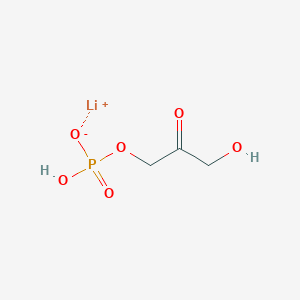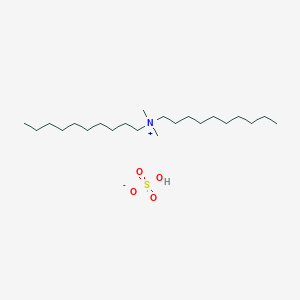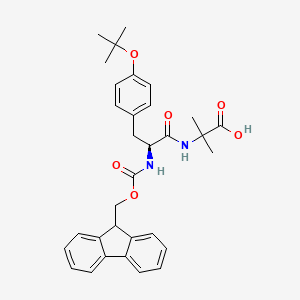
Fmoc-Tyr(tBu)-Aib-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Tyr(tBu)-Aib-OH is a compound used in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid found in proteins, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the tert-butyl (tBu) group at the hydroxyl side chain. The compound also contains alpha-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known for its ability to induce helical structures in peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(tBu)-Aib-OH typically involves multiple steps. One common method includes the following steps:
Fmoc Protection: The amino group of tyrosine is protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
tert-Butyl Protection: The hydroxyl group of tyrosine is protected with tert-butyl using tert-butyl acetate and perchloric acid.
Coupling with Aib: The protected tyrosine is then coupled with alpha-aminoisobutyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Tyr(tBu)-Aib-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine
Propiedades
Fórmula molecular |
C32H36N2O6 |
|---|---|
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H36N2O6/c1-31(2,3)40-21-16-14-20(15-17-21)18-27(28(35)34-32(4,5)29(36)37)33-30(38)39-19-26-24-12-8-6-10-22(24)23-11-7-9-13-25(23)26/h6-17,26-27H,18-19H2,1-5H3,(H,33,38)(H,34,35)(H,36,37)/t27-/m0/s1 |
Clave InChI |
KUNVJXSJEQBZJF-MHZLTWQESA-N |
SMILES isomérico |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


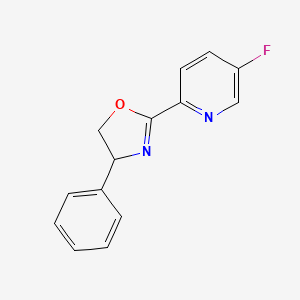

![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
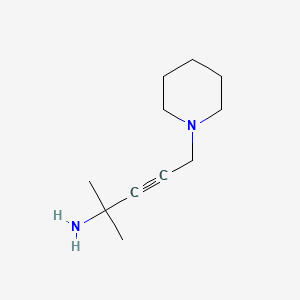
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
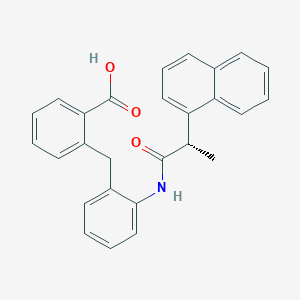
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
